molecular formula C19H16N4O4S2 B426864 ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate

ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B426864
M. Wt: 428.5g/mol
InChI Key: GRJHFGPGFQDLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, features a thiophene ring substituted with various functional groups, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl4-cyano-3-methyl-5-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-2-thiophenecarboxylate is unique due to its combination of functional groups, which impart specific chemical and biological properties.

Properties

Molecular Formula

C19H16N4O4S2

Molecular Weight

428.5g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H16N4O4S2/c1-3-26-18(25)15-11(2)13(9-20)17(29-15)21-14(24)10-28-19-23-22-16(27-19)12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,21,24)

InChI Key

GRJHFGPGFQDLBF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C#N)C

Origin of Product

United States

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